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A Comparative Guide to Anti-TNF Agents in
Crohn's Disease
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of anti-tumor necrosis factor (anti-

TNF) agents in the treatment of Crohn's disease. The information is compiled from meta-

analyses and key clinical trials to support research and development in this therapeutic area.

Comparative Efficacy of Anti-TNF Agents
Anti-TNF agents, including infliximab, adalimumab, and certolizumab pegol, are established as

effective therapies for inducing and maintaining clinical remission and response in patients with

Crohn's disease.[1] While direct head-to-head trials are limited, network meta-analyses and

retrospective studies provide valuable insights into their comparative efficacy.

Overall, all approved anti-TNF agents demonstrate superiority to placebo for induction and

maintenance of remission and response.[2] A network meta-analysis found no significant

clinical superiority among the different anti-TNF agents, though some trends were observed.[1]

[2] For instance, adalimumab showed superiority to certolizumab pegol for the induction of

remission in subcutaneous therapies.[1] Retrospective studies have suggested similar clinical

outcomes between infliximab and adalimumab in terms of avoiding corticosteroids, surgery,

and hospitalization.[2]
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Below is a summary of quantitative data from pivotal clinical trials on the efficacy of various

anti-TNF agents in adult patients with moderate to severe Crohn's disease.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Agent Trial

Induction of

Clinical

Remission

Maintenance of

Clinical

Remission

Endoscopic

Response/Muc

osal Healing

Infliximab ACCENT I

58% of patients

responded to a

single infusion at

week 2.[3]

At week 30, 39%

(5 mg/kg) and

45% (10 mg/kg)

of initial

responders were

in remission.[3]

In a substudy of

ACCENT I, 44%

of patients on

maintenance

therapy achieved

mucosal healing

at 54 weeks.[4]

Adalimumab CLASSIC I

At week 4,

remission rates

were 24% (80/40

mg) and 36%

(160/80 mg).[5]

In CLASSIC II, of

patients in

remission after

induction, a

significant

portion

maintained

remission at 56

weeks with

continued

treatment.[6]

In the EXTEND

trial, 27% of

patients on

adalimumab

achieved

mucosal healing

at week 12, and

24% at week 52.

[1]

Certolizumab

Pegol
PRECiSE 1 & 2

In PRECiSE 1,

response rates at

week 6 were

35%.[7] In

PRECiSE 2, of

the initial

responders, 48%

were in

remission at

week 26 with

maintenance

therapy.[8]

In PRECiSE 2,

63% of initial

responders

maintained a

clinical response

at 26 weeks.

Data on mucosal

healing from the

initial pivotal

trials is less

emphasized

compared to

clinical remission

and response.

Infliximab +

Azathioprine

SONIC 56.8% steroid-

free remission at

Not a primary

endpoint.

43.9% mucosal

healing at week
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week 26.[9] 26.[10]

Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for interpreting the efficacy

data. Below are summaries of the experimental designs for these trials.

ACCENT I (Infliximab)
Objective: To assess the efficacy of maintenance infliximab therapy in patients with active

Crohn's disease who responded to a single infusion.

Design: A randomized, double-blind, placebo-controlled trial.[3]

Patient Population: 573 patients with a Crohn's Disease Activity Index (CDAI) score of at

least 220.[3]

Procedure: All patients received a single 5 mg/kg intravenous infusion of infliximab at week

0. At week 2, patients who responded (a decrease in CDAI score of at least 70 points and a

25% reduction from baseline) were randomized to one of three groups: placebo, 5 mg/kg

infliximab, or 10 mg/kg infliximab, administered at weeks 2 and 6, and then every 8 weeks

until week 46.[3][11]

Primary Endpoints: The proportion of patients in remission (CDAI <150) at week 30 and the

time to loss of response up to week 54.[3]

CLASSIC I & II (Adalimumab)
Objective: To evaluate the efficacy of adalimumab for induction (CLASSIC I) and

maintenance (CLASSIC II) of remission in patients with moderate to severe Crohn's disease

naive to anti-TNF therapy.[5][6]

Design: Randomized, double-blind, placebo-controlled trials.[5][6]

Patient Population: 299 anti-TNF naive patients with moderate to severe Crohn's disease.[5]
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Procedure (CLASSIC I): Patients were randomized to receive subcutaneous injections of

adalimumab at different dosing regimens (40 mg/20 mg, 80 mg/40 mg, or 160 mg/80 mg) or

placebo at weeks 0 and 2.[5]

Procedure (CLASSIC II): Patients who completed CLASSIC I could enroll. Those in

remission at the start of CLASSIC II were re-randomized to receive adalimumab 40 mg every

other week, 40 mg weekly, or placebo for 56 weeks.[6]

Primary Endpoint (CLASSIC I): The rate of remission (CDAI <150) at week 4.[5]

PRECiSE 1 & 2 (Certolizumab Pegol)
Objective: To evaluate the efficacy of certolizumab pegol for inducing a clinical response

(PRECiSE 1) and for maintaining that response (PRECiSE 2) in patients with moderate to

severe Crohn's disease.[7][12]

Design: Multicenter, randomized, double-blind, placebo-controlled trials.[7][12]

Patient Population: Patients with a CDAI score between 220 and 450.[7]

Procedure (PRECiSE 1): Patients received subcutaneous injections of certolizumab pegol

400 mg or placebo at weeks 0, 2, and 4, and then every 4 weeks.[7]

Procedure (PRECiSE 2): Patients who demonstrated a clinical response to open-label

certolizumab pegol induction were then randomized to receive either certolizumab pegol 400

mg or placebo every 4 weeks for maintenance.[12]

Primary Endpoints: Induction of a clinical response at week 6 (PRECiSE 1) and maintenance

of clinical response at week 26 (PRECiSE 2).[7][12]

SONIC (Infliximab and Azathioprine)
Objective: To determine the most appropriate treatment for Crohn's disease patients who

have not responded well to 5-ASA drugs and/or require frequent corticosteroids.[13]

Design: A randomized, double-blind clinical trial.[14]
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Patient Population: Approximately 500 patients with moderate to severe Crohn's disease

who were naive to immunomodulators and biologic therapy.[9][13]

Procedure: Patients were randomly assigned to one of three treatment groups: infliximab

plus placebo, azathioprine plus placebo, or a combination of infliximab and azathioprine for

up to 34 weeks.[13]

Primary Endpoint: Corticosteroid-free remission at week 26.[9]

EXTEND (Adalimumab Mucosal Healing)
Objective: To evaluate adalimumab for the induction and maintenance of mucosal healing in

patients with moderate to severe ileocolonic Crohn's disease.[1][15]

Design: A randomized, double-blind, placebo-controlled trial.[1]

Patient Population: 135 adults with moderate to severe ileocolonic Crohn's disease with

mucosal ulceration.[1]

Procedure: All patients received open-label induction therapy with adalimumab (160 mg at

week 0 and 80 mg at week 2). At week 4, patients were randomized to receive 40 mg of

adalimumab or placebo every other week through week 52. Mucosal healing was assessed

by ileocolonoscopy at weeks 12 and 52.[1]

Primary Endpoint: Mucosal healing at week 12.[1]

Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental processes is essential for a

comprehensive understanding.
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Caption: TNF-α Signaling Pathway in Crohn's Disease.
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Caption: Typical Experimental Workflow for a Crohn's Disease Clinical Trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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crohn-s-disease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b160806#comparative-efficacy-of-anti-tnf-agents-in-crohn-s-disease
https://www.benchchem.com/product/b160806#comparative-efficacy-of-anti-tnf-agents-in-crohn-s-disease
https://www.benchchem.com/product/b160806#comparative-efficacy-of-anti-tnf-agents-in-crohn-s-disease
https://www.benchchem.com/product/b160806#comparative-efficacy-of-anti-tnf-agents-in-crohn-s-disease
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b160806?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

